ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate
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Overview
Description
ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate is a chemical compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol This compound is characterized by the presence of a difluorocyclobutyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(3,3-difluorocyclobutyl)propanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate derivatives.
Scientific Research Applications
ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group is known to enhance the compound’s stability and reactivity, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoate can be compared with other similar compounds, such as:
- Ethyl 2-amino-3-(3,3-difluorocyclopropyl)propanoate
- Ethyl 2-amino-3-(3,3-difluorocyclopentyl)propanoate
- Ethyl 2-amino-3-(3,3-difluorocyclohexyl)propanoate
Uniqueness: The presence of the difluorocyclobutyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)7(12)3-6-4-9(10,11)5-6/h6-7H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKDREAOPBUPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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